molecular formula C19H12Cl2F2N2O2 B3035944 1-(3,4-dichlorobenzyl)-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide CAS No. 338782-59-5

1-(3,4-dichlorobenzyl)-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No. B3035944
CAS RN: 338782-59-5
M. Wt: 409.2 g/mol
InChI Key: MABBYSFQDFOZIK-UHFFFAOYSA-N
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Description

1-(3,4-dichlorobenzyl)-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C19H12Cl2F2N2O2 and its molecular weight is 409.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dichlorobenzyl)-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dichlorobenzyl)-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Human CB1 Inverse Agonists Synthesis and Applications : A study discusses the synthesis and structure-activity relationship of a series of pyridines, including analogs with structures similar to the specified compound, as potent and selective human CB1 inverse agonists. These compounds have potential implications in neurological and psychiatric disorders (Meurer et al., 2005).

  • Chiral Auxiliaries in Asymmetric Synthesis : A research work reports the synthesis of new chiral auxiliaries, including compounds structurally related to the queried chemical, and their application in the asymmetric synthesis of amino acids. These chiral auxiliaries are useful in achieving high stereoselectivity and enantiomeric purity in synthesizing amino acids (Belokon’ et al., 2002).

  • Nudiflorine Synthesis : A study illustrates the reaction of substituted pyridinium salts to synthesize compounds like nudiflorine, with similar structural features to the queried chemical. This research highlights the potential of these chemical reactions in the synthesis of complex organic compounds (Buurman & Plas, 1986).

  • Antimicrobial and Antifungal Agent Synthesis : Another study explores the synthesis of novel derivatives of 6-oxo-pyridine-3-carboxamide as antibacterial and antifungal agents. The structure and activity relationships of these compounds, which are structurally related to the queried compound, are also investigated (El-Sehrawi et al., 2015).

  • Spectroscopic Investigation for Coenzyme Models : A study focuses on the spectroscopic investigation of compounds including 1,4-dihydronicotinamides, which are structurally related to the queried compound. These investigations provide insights into the nature of coenzymes and their analogs (Fischer et al., 1988).

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2F2N2O2/c20-14-4-1-11(7-15(14)21)9-25-10-12(2-6-18(25)26)19(27)24-17-5-3-13(22)8-16(17)23/h1-8,10H,9H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABBYSFQDFOZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorobenzyl)-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-dichlorobenzyl)-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
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1-(3,4-dichlorobenzyl)-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
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1-(3,4-dichlorobenzyl)-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
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1-(3,4-dichlorobenzyl)-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
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1-(3,4-dichlorobenzyl)-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
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1-(3,4-dichlorobenzyl)-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

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